![molecular formula C11H8BrNO2 B2882679 4-[(5-Bromopyridin-2-yl)oxy]phenol CAS No. 75053-81-5](/img/structure/B2882679.png)
4-[(5-Bromopyridin-2-yl)oxy]phenol
カタログ番号:
B2882679
CAS番号:
75053-81-5
分子量:
266.094
InChIキー:
ITZCGYJQNYTOIP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(5-Bromopyridin-2-yl)oxy]phenol” is a chemical compound with the CAS Number: 75053-81-5 . It has a molecular weight of 266.09 . The IUPAC name for this compound is 4-[(5-bromo-2-pyridinyl)oxy]phenol . The InChI code for this compound is 1S/C11H8BrNO2/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10/h1-7,14H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H8BrNO2 . This indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and crystal structure of various Schiff base compounds, including those related to 4-[(5-Bromopyridin-2-yl)oxy]phenol, have been extensively studied. For instance, the synthesis of a Schiff base compound through condensation reactions demonstrates its potential for creating materials with specific properties, such as antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
- Another study focused on the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound, showing the potential for creating materials with specific geometries and thermal properties (R. Takjoo, J. Mague, A. Akbari, & S. Y. Ebrahimipour, 2013).
Biological and Pharmacological Effects
- Chlorogenic acid (CGA), a phenolic compound, has been highlighted for its broad pharmacological roles, including antioxidant, antibacterial, and cardioprotective effects, showcasing the importance of phenolic structures in medicinal chemistry (M. Naveed et al., 2018).
Anticancer Activities
- A novel bromophenol derivative has shown significant anticancer activities against human lung cancer cell lines, underlining the potential of bromophenol compounds in drug development (Chuanlong Guo et al., 2018).
Environmental and Material Applications
- The transformation of bromophenols by aqueous chlorination and their reaction mechanisms have been explored, providing insights into the environmental fate of these compounds and their role as disinfection byproducts (Wenrui Xiang et al., 2020).
- The antioxidant effects of bromophenols from red algae have been studied, demonstrating the potential of these compounds in bioremediation and as natural antioxidants (E. K. Olsen et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-(5-bromopyridin-2-yl)oxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-8-1-6-11(13-7-8)15-10-4-2-9(14)3-5-10/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZCGYJQNYTOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-...
Cat. No.: B2882596
CAS No.: 442556-24-3
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthi...
Cat. No.: B2882597
CAS No.: 304685-95-8
N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-th...
Cat. No.: B2882598
CAS No.: 899994-64-0
2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoi...
Cat. No.: B2882600
CAS No.: 1946818-65-0
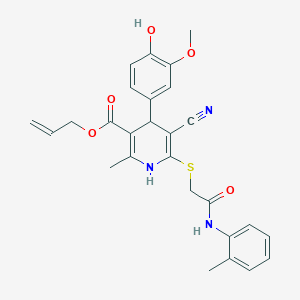
![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2882597.png)
![N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2882598.png)
![2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2882600.png)
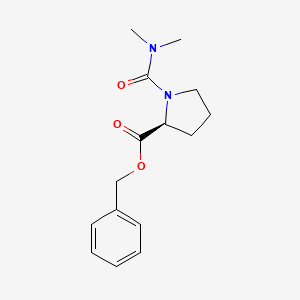
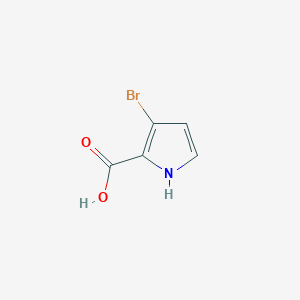
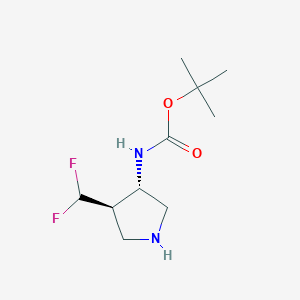
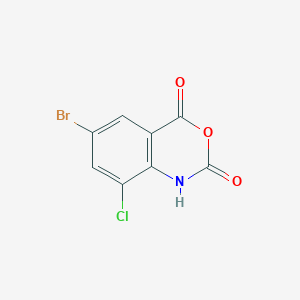
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2882608.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2882609.png)
![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)
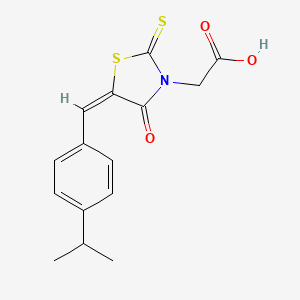
![N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2882619.png)
